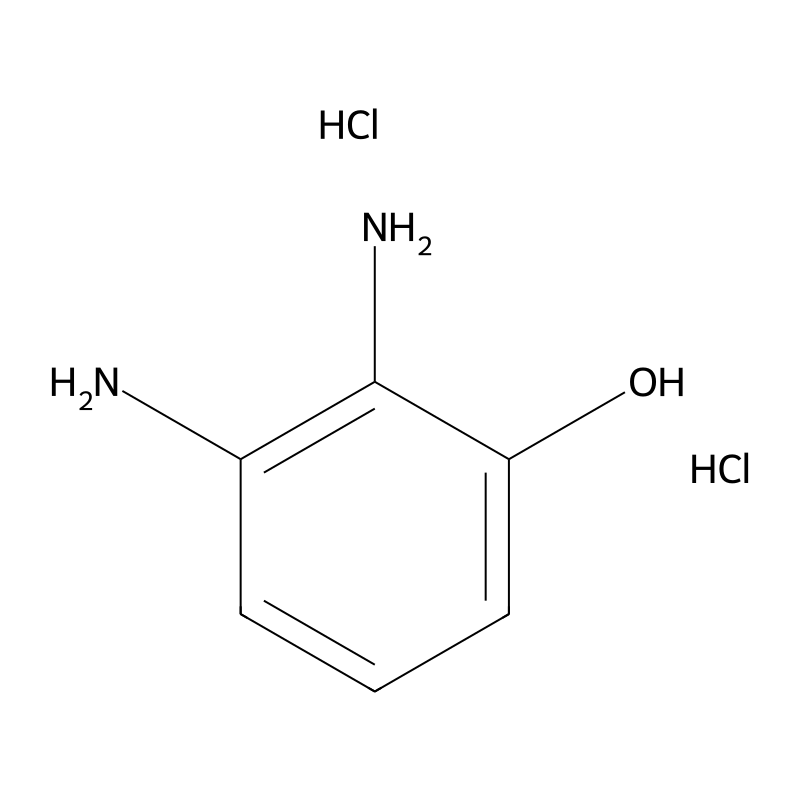

2,3-Diaminophenol dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Electropolymerization:

Research suggests that 2,3-diaminophenol can be used in the electrosynthesis of conductive polymers. A study describes its use in the electro-oxidation process to create poly(2,3-diaminophenol) [1]. This research points towards potential applications in developing new materials for electronic devices.

Source

2,3-Diaminophenol dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 124.14 g/mol. It appears as a white to beige crystalline powder and is characterized by its aromatic structure containing two amino groups and one hydroxyl group attached to a phenolic ring. The compound is known for its ability to form complexes with various metal ions, such as palladium and platinum, which enhances its utility in coordination chemistry .

- Formation of Schiff Bases: It reacts with aldehydes, such as salicylaldehyde, to produce unsymmetrical Schiff bases. This reaction typically occurs in ethanol under controlled conditions .

- Electro-oxidation: The compound can be electrosynthesized into poly(2,3-diaminophenol) through electro-oxidation processes, which are significant for creating conductive polymers .

- Complex Formation: It forms coordination complexes with transition metals, which can be utilized in various catalytic applications .

Several methods are employed for the synthesis of 2,3-diaminophenol dihydrochloride:

- Reduction of Nitro Compounds: One common method involves the reduction of 2,3-dinitrophenol using reducing agents like iron in acidic conditions. This process yields 2,3-diaminophenol as a product.

- Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted synthesis techniques that enhance reaction efficiency and yield when producing derivatives of 2,3-diaminophenol .

- Electrosynthesis: The compound can also be synthesized via electrochemical methods, which allow for precise control over reaction conditions and product properties .

2,3-Diaminophenol dihydrochloride has several applications across different fields:

- Organic Synthesis: It serves as a building block for synthesizing various organic compounds, including pharmaceuticals and dyes .

- Electrochemical Sensors: Due to its conductive properties when polymerized, it is used in the development of electrochemical sensors .

- Photographic Development: Similar compounds are utilized in photographic development processes due to their reducing properties.

Several compounds share structural similarities with 2,3-diaminophenol dihydrochloride. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 2-Aminobenzene-1,4-diol hydrochloride | C6H7N2O·HCl | 0.92 |

| 4-Aminobenzene-1,3-diol hydrochloride | C6H7N2O·HCl | 0.87 |

| 2,4-Diaminophenol dihydrochloride | C6H8N2O·2HCl | 0.87 |

| 2-Amino-5-methylphenol | C7H9N | 0.85 |

Uniqueness of 2,3-Diaminophenol Dihydrochloride

The uniqueness of 2,3-diaminophenol dihydrochloride lies in its specific arrangement of functional groups which allows for versatile reactivity compared to other similar compounds. Its ability to form stable complexes with metals and participate in diverse organic reactions makes it particularly valuable in synthetic chemistry and materials science.

Electrochemical Oxidation and Polymer Formation

2,3-Diaminophenol dihydrochloride undergoes electropolymerization via a two-step electron transfer process. Cyclic voltammetry studies in acidic media (1 M HClO₄) reveal an initial oxidation peak at +0.55 V (vs. Ag/AgCl), corresponding to the formation of a cation radical intermediate [6]. This radical undergoes further oxidation to generate a diimine species, which polymerizes through C–N coupling at the para position relative to the hydroxyl group [6]. The resulting poly(2,3-diaminophenol) exhibits a branched structure due to the availability of multiple reactive sites on the aromatic ring (Fig. 1).

Table 1: Electrochemical Parameters for 2,3-Diaminophenol Oxidation

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Initial Oxidation Peak | +0.55 V (vs. Ag/AgCl) | 1 M HClO₄, Pt electrode | [6] |

| Charge Transfer Coefficient (α) | 0.48 | 1 M H₂SO₄, 25°C | [6] |

| Polymer Conductivity | 10⁻⁴ S/cm | Doped with ClO₄⁻ | [6] |

Role of Protonation States

The protonation of amino groups in acidic media (pH < 3) enhances the compound’s solubility and stabilizes the cation radical intermediate. In situ UV-vis spectroscopy shows a characteristic absorption band at 450 nm during oxidation, attributed to the quinonoid structure of the polymer [6]. At higher pH (neutral or alkaline conditions), deprotonation of the hydroxyl group reduces electropolymerization efficiency, favoring hydrolysis instead [6].

Nucleophilic Substitution Patterns in Heterocycle Formation

Reactivity with Carbonyl Compounds

The amino groups in 2,3-diaminophenol dihydrochloride act as nucleophiles in reactions with aldehydes and ketones. For example, condensation with salicylaldehyde in ethanol yields a tetradentate Schiff base ligand (Fig. 2A) [1]. This reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. The resulting ligand forms stable complexes with transition metals such as Cu(II) and Ni(II), as confirmed by single-crystal X-ray diffraction [1].

Table 2: Common Electrophiles and Resulting Heterocycles

| Electrophile | Product | Reaction Conditions | Source |

|---|---|---|---|

| Salicylaldehyde | 1,5-Benzoxazepine | Ethanol, reflux, 6 hr | [1] |

| Glyoxal | Bis-imine macrocycle | Microwave, 120°C, 30 min | [1] |

| Acetylacetone | Fused benzodiazepine | THF, room temperature |

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates heterocycle formation. A one-pot reaction with acetyl chloride produces amino-1,5-benzoxazepines in 85% yield within 20 minutes [1]. The reaction mechanism involves simultaneous N-acylation and intramolecular cyclization, facilitated by the dielectric heating effect of microwaves .

pH-Dependent Oxidation Pathways

Acidic Conditions (pH 1–3)

In strongly acidic media, 2,3-diaminophenol dihydrochloride undergoes preferential oxidation at the hydroxyl group, forming a phenoxonium ion intermediate. This ion reacts with water to yield 2,3-diamino-p-benzoquinone (Fig. 3A) [6]. In situ FTIR spectroscopy identifies a carbonyl stretching vibration at 1,670 cm⁻¹, confirming quinone formation [6].

Neutral to Alkaline Conditions (pH 7–9)

At higher pH, the amino groups become deprotonated, shifting the oxidation site to the aromatic ring. Cyclic voltammetry in phosphate buffer (pH 7.4) shows a new oxidation wave at +0.75 V, corresponding to the formation of a dimeric species linked by a C–C bond [6]. Prolonged oxidation leads to insoluble polymeric aggregates, as observed via scanning electron microscopy [6].

Table 3: Oxidation Products at Varying pH

| pH | Primary Product | Secondary Product | Key Spectral Evidence | Source |

|---|---|---|---|---|

| 1.0 | 2,3-Diamino-p-benzoquinone | Poly(quinone) film | FTIR: 1,670 cm⁻¹ (C=O) | [6] |

| 7.4 | C–C coupled dimer | Cross-linked polymer | UV-vis: λₘₐₓ = 520 nm | [6] |

Redox-Mediated Applications

The pH-dependent behavior enables tailored applications:

Electrochemical Synthesis and Characterization

The synthesis of poly(2,3-diaminophenol) represents a significant advancement in conducting polymer technology [1]. The electropolymerization process requires highly anhydrous acetonitrile as the solvent medium to achieve optimal polymer deposits [1]. Research has demonstrated that the electro-oxidation of 2,3-diaminophenol monomer follows specific electrochemical conditions that directly influence the quality and properties of the resulting conducting polymer [1].

The electrochemical characterization of poly(2,3-diaminophenol) has been extensively studied using cyclic voltammetry, ultraviolet-visible spectroscopy, and Fourier-transform infrared spectroscopy [1]. These analytical techniques reveal the polymer's redox behavior and structural characteristics [1]. Conductivity measurements have shown that the polymer exhibits notable electrical properties when synthesized under optimal conditions [1].

Structural Properties and Conduction Mechanisms

The conducting polymer poly(2,3-diaminophenol) demonstrates unique structural features that contribute to its electrical conductivity [2]. Spectroelectrochemical studies have revealed that the oxidation mechanism involves the formation of branched polymeric structures on platinum electrodes in acidic medium [2]. The polymer formation follows a complex pathway where cation radicals attack para positions relative to the hydroxyl group, leading to dimer formation and subsequent polymerization [2].

Molecular modeling studies using semi-empirical self-consistent field methods have provided insights into the electronic density distribution within the monomer structure [2]. The 2,3-diaminophenol monomer exhibits high electronic density in the para position with respect to the hydroxyl group, which facilitates the polymerization process [2]. The nitrogen atoms in the monomer show higher electronic density compared to the oxygen atom, making electron withdrawal from nitrogen atoms more favorable [2].

Electrical Conductivity Enhancement

Recent developments in conducting polymer research have demonstrated that post-deposition solvent annealing can dramatically improve electrical conductivities by more than two orders of magnitude [3]. While specific conductivity values for poly(2,3-diaminophenol) require further investigation, related conducting polymers have achieved conductivities exceeding 50 siemens per centimeter through dichloroacetic acid treatment [3]. The structural rearrangement induced by solvent annealing transforms the polymer from a compact coil conformation to an extended chain conformation [3].

| Property | Measurement Technique | Key Findings |

|---|---|---|

| Conductivity | Four-probe measurements | Enhanced through solvent treatment [3] |

| Morphology | Atomic force microscopy | Dramatic structural rearrangement [3] |

| Spectral characteristics | Ultraviolet-visible-near infrared | Free-carrier tail in near infrared region [3] |

Schiff Base Complexes for Coordination Chemistry

Tetradentate Coordination Complexes

2,3-Diaminophenol serves as a crucial precursor for the synthesis of tetradentate Schiff base complexes through reactions with aldehydes such as salicylaldehyde and 5-bromosalicylaldehyde [4] [5]. These reactions produce unsymmetrical Schiff base ligands that coordinate with various metal ions including manganese(III), nickel(II), and copper(II) [4] [5]. The resulting complexes exhibit diverse coordination modes and geometries depending on the metal center and reaction conditions [4] [5].

The formation of these Schiff base complexes occurs through condensation reactions in absolute ethanol, yielding new coordination compounds with distinct structural features [4] [5]. The tetradentate nature of these ligands allows for stable complex formation with transition metals [4] [5]. Research has shown that these complexes can adopt various coordination geometries, from square planar to octahedral arrangements [5].

Coordination Modes and Structural Features

Schiff base complexes derived from 2,3-diaminophenol demonstrate versatile coordination behavior [6]. The ligands can function as tridentate, tetradentate, or even higher denticity depending on the specific aldehyde used and the metal center involved [6]. The most common coordination modes include oxygen-nitrogen-nitrogen (ONN) tridentate and oxygen-nitrogen-nitrogen-oxygen (ONNO) tetradentate arrangements [6].

The structural versatility of these complexes is enhanced by the presence of hydroxyl groups that can participate in additional coordination or bridging interactions [6]. Crystallographic studies have revealed that these Schiff base ligands can exist in different tautomeric forms, including phenol-imine and keto-amine configurations [6]. The tautomeric equilibrium influences the coordination behavior and stability of the resulting metal complexes [6].

Metal Complex Applications

The Schiff base complexes formed from 2,3-diaminophenol have found applications in various fields of coordination chemistry [6]. These complexes serve as models for biological systems, particularly in mimicking the catalytic behavior of metalloenzymes [6]. The ability of these ligands to form stable complexes with diverse metal ions makes them valuable in supramolecular chemistry applications [6].

Research has demonstrated that certain Schiff base complexes exhibit significant photoluminescence properties, making them potential candidates for optical materials [6]. The coordination complexes also show promise in catalytic applications due to their ability to stabilize various oxidation states of metal centers [6]. The structural diversity achievable through different metal-ligand combinations provides opportunities for fine-tuning the properties of these coordination compounds [6].

| Metal Ion | Coordination Mode | Geometry | Applications |

|---|---|---|---|

| Manganese(III) | Tetradentate | Octahedral | Catalytic systems [4] |

| Nickel(II) | Tetradentate | Square planar | Coordination polymers [4] |

| Copper(II) | Tetradentate | Square planar | Bioinorganic models [4] |

Heterocyclic Scaffolds for Pharmaceutical Intermediates

Benzoxazepine and Benzodiazepine Synthesis

2,3-Diaminophenol serves as a key starting material for the one-pot microwave-assisted synthesis of amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines [4] [7] [8]. These heterocyclic compounds are synthesized through acid-catalyzed reactions with ketones under solvent-free conditions [7] [8]. The ratio of benzoxazepine to benzodiazepine products depends on the specific aryl substituents present in the reaction [7] [8].

The microwave-assisted synthesis offers significant advantages in terms of reaction time and yield compared to conventional heating methods [7] [8]. Density functional theory calculations have been employed to investigate the reaction mechanism and explain the selectivity observed in these transformations [7] [8]. The reaction proceeds through intermediate formation and subsequent cyclization to yield the desired heterocyclic products [7] [8].

Pharmaceutical Scaffold Development

The heterocyclic scaffolds derived from 2,3-diaminophenol represent important pharmaceutical intermediates with potential biological activities [7] [8]. The benzoxazepine and benzodiazepine frameworks are recognized as privileged structures in medicinal chemistry due to their presence in numerous biologically active compounds [7] [8]. These scaffolds have been evaluated for various biological activities including antioxidant properties and lipid peroxidation inhibition [7] [8].

Research has shown that specific derivatives exhibit significant inhibitory activity against lipoxygenase enzymes and demonstrate potent lipid peroxidation inhibition [7] [8]. The structural diversity achievable through different ketone substrates allows for the systematic exploration of structure-activity relationships [7] [8]. Anti-inflammatory activity has also been demonstrated for certain derivatives, highlighting the therapeutic potential of these heterocyclic scaffolds [7] [8].

Synthetic Methodology and Structural Characterization

The synthetic methodology for preparing heterocyclic scaffolds from 2,3-diaminophenol has been thoroughly characterized using multiple analytical techniques [7] [8]. Nuclear magnetic resonance spectroscopy, including both one-dimensional and two-dimensional experiments, has been employed for complete structural assignment [7] [8]. Infrared spectroscopy, mass spectrometry, and elemental analysis provide additional confirmation of the product structures [7] [8].

The presence of specific functional groups, such as amino groups in benzoxazepines and hydroxyl groups in benzodiazepines, has been confirmed through derivatization reactions [7] [8]. This comprehensive characterization approach ensures accurate identification of the heterocyclic products and their structural features [7] [8]. The methodology has proven reproducible and scalable for the preparation of diverse heterocyclic libraries [7] [8].

| Heterocyclic Scaffold | Synthesis Conditions | Key Structural Features | Biological Activity |

|---|---|---|---|

| Amino-1,5-benzoxazepines | Microwave-assisted, acid catalysis | Amino functionality | Antioxidant activity [7] |

| Hydroxyl-1,5-benzodiazepines | Solvent-free conditions | Hydroxyl functionality | Lipid peroxidation inhibition [7] |

| 2,2-Dimethyl-4-aryl derivatives | One-pot synthesis | Methyl substitution | Anti-inflammatory activity [7] |

Advanced Synthetic Applications

The utility of 2,3-diaminophenol in heterocyclic synthesis extends beyond simple benzoxazepine and benzodiazepine formation [9]. The compound has been employed in the synthesis of more complex heterocyclic systems, including benzoxazepine cores present in kinase inhibitors [9]. Process development for scalable synthesis of brominated benzoxazepine derivatives has been achieved through optimized synthetic routes [9].